Neurotensin - 55508-42-4

Neurotensin

Catalog Number: EVT-3166224
CAS Number: 55508-42-4
Molecular Formula: C78H121N21O20
Molecular Weight: 1672.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neurotensin is a 13 amino acid peptide hormone which is found in the central nervous system and the gastrointestinal tract. It behaves as a neurotransmitter in the brain, as a hormone in the gut, and also as a neuromodulator. It is implicated in the pathophysiology of several CNS disorders (including schizophrenia, Parkinson's disease, drug abuse, pain, cancer, inflammation, eating disorders and central control of blood pressure) due to its association with a wide variety of neurotransmitter systems such as dopaminergic, sertonergic, glutamatergic, GABAergic, and cholinergic systems. It has a role as a human metabolite, a mitogen, a neurotransmitter and a vulnerary. It is a conjugate base of a neurotensin(1+).
A biologically active tridecapeptide isolated from the hypothalamus. It has been shown to induce hypotension in the rat, to stimulate contraction of guinea pig ileum and rat uterus, and to cause relaxation of rat duodenum. There is also evidence that it acts as both a peripheral and a central nervous system neurotransmitter.
Source and Classification

Neurotensin was originally extracted from the hypothalamus of cattle and is classified as a neuropeptide. It is produced in the central nervous system and the gastrointestinal tract. The peptide's sequence is as follows: Glutamic acid-Leucine-Tyrosine-Glutamic acid-Asparagine-Proline-Arginine-Arginine-Proline-Tyrosine-Isoleucine-Leucine-OH. Neurotensin interacts with specific receptors known as neurotensin receptors (NTS1 and NTS2), which are G protein-coupled receptors that mediate its physiological effects .

Synthesis Analysis

Neurotensin can be synthesized using various methods, with solid-phase peptide synthesis being one of the most common techniques. The Merrifield solid-phase method involves:

  1. Peptide Chain Assembly: The amino acids are sequentially added to a solid support resin.
  2. Cyclization: The peptide is cyclized to achieve the active form.
  3. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate neurotensin from other by-products.

For example, an early synthesis yielded neurotensin in a 35% yield after purification from the glutamine form . More recent studies have explored modifications to enhance receptor binding affinities and stability through analog synthesis .

Molecular Structure Analysis

The molecular structure of neurotensin consists of a linear sequence of amino acids forming a specific three-dimensional conformation critical for its biological activity. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

Key structural features include:

  • Amino Acid Composition: A total of 13 amino acids with distinct side chains that influence binding affinity to receptors.
  • Conformational Flexibility: The peptide exhibits flexibility due to its sequence, allowing it to adapt to different receptor environments .
Chemical Reactions Analysis

Neurotensin undergoes various chemical reactions that are crucial for its biological activity:

  • Receptor Binding: Neurotensin binds to neurotensin receptors through non-covalent interactions, which can be influenced by modifications in its amino acid sequence.
  • Analog Synthesis: Researchers have synthesized numerous analogs by substituting amino acids to study their effects on receptor binding and stability .

Example Reactions:

  1. Nucleophilic Substitution: Used in synthesizing neurotensin analogs by replacing specific amino acids with derivatives that enhance pharmacological properties.
  2. Degradation Studies: Analyzing how neurotensin is metabolized in vivo provides insights into its stability and bioavailability .
Mechanism of Action

Neurotensin exerts its effects primarily through interaction with NTS1 and NTS2 receptors. Upon binding:

  • Signal Transduction: Activation of these receptors leads to intracellular signaling cascades involving phospholipase C and protein kinase C pathways.
  • Physiological Effects: This activation modulates neurotransmitter release, influences pain perception, affects gastrointestinal motility, and regulates body temperature .

Studies have shown that different analogs can selectively activate either receptor subtype, leading to varied physiological outcomes .

Physical and Chemical Properties Analysis

Neurotensin has several notable physical and chemical properties:

  • Molecular Weight: Approximately 1670 Da.
  • Solubility: Highly soluble in water due to its peptide nature.
  • Stability: Sensitive to enzymatic degradation; modifications can improve stability against proteolytic enzymes.

These properties are crucial for understanding how neurotensin behaves in biological systems and how it can be effectively utilized in therapeutic applications.

Applications

Neurotensin has several scientific applications:

  • Pharmacology: Used as a model for studying receptor-ligand interactions and developing drugs targeting neurotensin receptors for conditions like schizophrenia and Parkinson's disease.
  • Theranostics: Radiolabeled forms of neurotensin are being investigated for imaging tumors due to their selective uptake in certain cancer types .
  • Research Tool: Neurotensin analogs are valuable in studying neurological disorders and understanding pain mechanisms.
Neurotensin in Neurobiological Systems

Neurotensin-Dopaminergic System Crosstalk in Psychiatric Pathophysiology

Modulation of Mesocorticolimbic Dopamine Pathways in Schizophrenia

Neurotensin exhibits anatomically specific effects on dopaminergic neurotransmission within the mesocorticolimbic circuitry, with significant implications for schizophrenia pathophysiology. Within the ventral tegmental area (VTA), NT potentiates dopamine neuron firing and dopamine release in projection regions like the nucleus accumbens and prefrontal cortex [2] [10]. This co-modulation occurs through neurotensinergic neurons that densely innervate midbrain dopamine nuclei and express NTS1 receptors on dopaminergic cell bodies. Conversely, in the prefrontal cortex, NT exerts inhibitory effects on dopamine transmission, demonstrating region-specific duality in its modulatory actions [2].

The neurobiological basis of antipsychotic drug effects involves complex NT-dopamine interactions. Chronic administration of typical antipsychotics (D2 receptor antagonists) significantly upregulates NT expression and release in the nucleus accumbens and caudate nucleus but not in the prefrontal cortex [10]. This anatomical specificity correlates with clinical efficacy, as evidenced by post-mortem studies showing elevated NT levels in the cerebrospinal fluid and brain tissue of schizophrenia patients responsive to antipsychotic treatment compared to non-responders [2] [10]. The intimate connection between NT and dopamine pathways is further demonstrated by retrograde transport of NT from the striatum to dopaminergic neurons in the substantia nigra pars compacta, forming a striatonigral feedback loop essential for motor coordination and reward processing [2].

Table 1: Neurotensin-Dopamine Interactions in Schizophrenia Pathophysiology

ObservationBrain RegionFunctional ConsequenceClinical Correlation
NT Potentiation of DA ReleaseVentral Tegmental Area (VTA)Increased mesolimbic dopamine signalingPositive symptom exacerbation
NT Inhibition of DA ReleasePrefrontal CortexReduced cortical dopamine transmissionCognitive impairment and negative symptoms
Antipsychotic-induced NT UpregulationNucleus AccumbensEnhanced NT-mediated inhibitionTherapeutic efficacy against psychosis
Retrograde NT TransportStriatonigral PathwayFeedback modulation of DA neuronsMotor coordination deficits

Molecular studies reveal that neurotensin modulates dopamine D2 receptor sensitivity through allosteric interactions at the receptor-receptor interface. This interaction forms the basis for the "neuroleptic-like" action of NT, whereby central administration of NT analogs produces behavioral effects in animal models that mirror those of antipsychotic drugs, including inhibition of dopamine agonist-induced locomotor activity [9]. The disruption of this modulatory system in schizophrenia contributes to dopamine signaling abnormalities that manifest as positive symptoms (mesolimbic hyperdopaminergia), negative symptoms, and cognitive deficits (mesocortical hypodopaminergia) [10]. This pathophysiology is further complicated by the observation that NT neurons in the prefrontal cortex project to the amygdala, integrating emotional processing with dopaminergic signaling—a circuit frequently disrupted in psychotic disorders [2].

Neurotensin Receptor 1 (NTS1) Interactions with D2 Receptors in Reward Circuits

Neurotensin receptor 1 (NTS1) forms heteromeric complexes with dopamine D2 receptors in reward-related brain regions, creating a molecular platform for bidirectional receptor modulation. The physical interaction occurs through transmembrane domain interfaces, allowing NTS1 activation to reduce the binding affinity of D2 receptors for dopamine in the nucleus accumbens and dorsal striatum [1] [6]. This receptor-receptor crosstalk provides a mechanism by which neurotensin fine-tunes dopaminergic signaling in reward pathways without altering receptor density.

The functional consequences of NTS1-D2 interactions are particularly evident in substance use disorders. Alcohol consumption increases NT release in the central nucleus of the amygdala, which in turn strengthens dopaminergic signaling in projections to the parabrachial nucleus, enhancing alcohol reinforcement [7]. Conversely, genetic deletion of NTS1 in mouse models abolishes alcohol preference and attenuates alcohol-induced dopamine release in the nucleus accumbens, demonstrating the receptor's essential role in reward processing [7] [9]. These findings are further supported by clinical observations that individuals with alcohol use disorder exhibit altered NT levels in reward-related brain regions compared to healthy controls.

Table 2: Molecular Features of NTS1-D2 Receptor Complexes

Interaction CharacteristicMolecular MechanismFunctional OutcomeTherapeutic Implication
Transmembrane Domain InterfaceHelix-helix interactionsReduced D2 ligand affinityTarget for receptor complex stabilization
Allosteric ModulationConformational changes in D2 receptorAttenuated cAMP inhibitionReduced psychostimulant efficacy
Intracellular Signaling CrosstalkRecruitment of β-arrestinEnhanced receptor internalizationRegulation of receptor sensitization
Tissue-Specific ExpressionVariable heteromer stoichiometryRegion-specific modulationBrain-targeted drug development

The therapeutic potential of targeting NTS1-D2 interactions is exemplified by NT(8-13) analogs designed for enhanced blood-brain barrier penetration and receptor selectivity. These compounds demonstrate superagonist properties at NTS1 receptors and effectively reduce cocaine- and amphetamine-induced locomotor activity in preclinical models [1]. Molecular dynamics simulations reveal that these analogs stabilize a specific conformation of the NTS1-D2 complex that sterically hinders dopamine binding to D2 receptors, providing a structural basis for their functional effects [1]. This approach offers promise for treating substance use disorders by modulating reward circuits without directly blocking dopamine receptors, potentially avoiding the motor side effects associated with typical antipsychotics.

Glutamatergic and GABAergic Modulation via Neurotensin Signaling

NMDA Receptor Phosphorylation Dynamics in Cortical Networks

Neurotensin directly modulates glutamatergic neurotransmission through regulation of NMDA receptor (NMDAR) phosphorylation states, particularly influencing GluN2 subunit composition in cortical and hippocampal circuits. Activation of NTS1 receptors enhances Src-family kinase activity, leading to tyrosine phosphorylation of GluN2A and GluN2B subunits in the prefrontal cortex [3] [6]. This post-translational modification increases calcium influx through NMDAR channels and promotes downstream signaling cascades involving ERK1/2 phosphorylation, which is essential for synaptic plasticity and learning [3].

The subunit-specific effects of NT on NMDARs have profound implications for cortical interneuron development and function. GluN2D-containing NMDA receptors, which are highly expressed in early postnatal interneurons, respond to NT signaling during critical periods of circuit formation [3]. Experimental evidence demonstrates that pharmacological potentiation of GluN2C/D-containing receptors with CIQ (a positive allosteric modulator) enhances axonal arborization and increases spine density in basket cells, particularly in axons emerging from axon-carrying dendrites (AcDs) [3]. This structural plasticity is mediated through calcium-dependent signaling pathways that regulate cytoskeletal dynamics and presynaptic differentiation.

Cryo-electron microscopy studies of endogenous NMDA receptors from adult cerebral cortex and hippocampus reveal that NT influences the assembly of triheteromeric GluN1-N2A-N2B receptors, which exhibit distinct pharmacological properties compared to diheteromeric receptors [6]. These triheteromeric receptors display intermediate deactivation kinetics and sensitivity to allosteric modulators, positioning them as crucial regulators of cortical network synchrony. Disruption of NT-mediated NMDAR regulation contributes to the glutamatergic hypofunction observed in schizophrenia, particularly in GABAergic interneurons where NMDAR dysfunction leads to cortical disinhibition and impaired gamma oscillations [10].

The timing of NT exposure critically influences its effects on glutamatergic transmission. During early development, NT promotes the surface expression of GluN2B-containing NMDARs, which have slower decay kinetics and enhance calcium signaling necessary for neurodevelopment [3]. In contrast, in mature cortical networks, NT facilitates a developmental switch to GluN2A-dominated NMDARs, which support faster synaptic transmission and refined circuit plasticity. This temporal specificity underscores the dual role of neurotensin in both establishing and modifying glutamatergic circuits throughout the lifespan, with significant implications for neurodevelopmental disorders characterized by NMDA receptor dysfunction.

Striatal GABA Release Regulation in Addiction Models

Neurotensin exerts precise control over striatal GABAergic transmission through both presynaptic and postsynaptic mechanisms, with particular relevance for addiction pathophysiology. Activation of presynaptic NTS1 receptors on medium spiny neurons (MSNs) in the nucleus accumbens shell enhances GABA release onto VTA dopamine neurons, creating an inhibitory feedback loop that regulates reward-related dopaminergic signaling [4] [7]. This modulation occurs through protein kinase C-dependent phosphorylation of presynaptic voltage-gated calcium channels, increasing calcium influx during action potentials and enhancing vesicular GABA release.

In alcohol use disorders, NT signaling in the extended amygdala undergoes adaptive changes that promote excessive drinking behavior. Chronic alcohol exposure upregulates NT expression in the central nucleus of the amygdala (CeA), which projects to GABAergic neurons in the parabrachial nucleus (PBN) [7]. These NT-positive projections enhance GABA release in the PBN, disrupting normal inhibitory control over aversive responses and promoting alcohol consumption through negative reinforcement mechanisms. This pathway is particularly relevant to the "dark side of addiction," where withdrawal-induced negative emotional states drive compulsive drug seeking [7] [9].

Table 3: Neurotensin Modulation of GABAergic Transmission in Addiction Models

Neural CircuitNT ReceptorGABAergic EffectBehavioral Consequence
Accumbens-VTA PathwayNTS1Enhanced GABA releaseReduced dopamine firing, diminished reward
Amygdala-Parabrachial PathwayNTS1/NTS2Increased GABA transmissionReduced anxiety-like behaviors, negative reinforcement
Striato-pallidal PathwayNTS1Inhibition of GABA neuronsDisinhibition of motor output, increased drug seeking
Prefrontal-accumbens PathwayNTS2Potentiated GABA inhibitionImpaired executive control over drug use

Neurotensin also modulates GABA transmission through regulation of GABA synthesis enzymes. Acute NT administration increases glutamate decarboxylase (GAD67) expression in striatal neurons, enhancing GABA production capacity [4]. Conversely, chronic stress or drug exposure downregulates NT-NTS1 signaling, leading to reduced GAD67 expression and impaired GABAergic inhibition in stress-responsive circuits [9]. This molecular adaptation contributes to the hyperexcitability observed in withdrawal states across multiple substances of abuse.

The interaction between neurotensin and GABA extends to the regulation of interneuron migration and integration during development. GABA, which has excitatory actions during early brain development, acts synergistically with NT to promote tangential migration of cortical interneurons from ganglionic eminences to target cortical regions [4]. This coordinated developmental process establishes the inhibitory framework of cortical circuits, and its disruption by early life stress or exposure to addictive substances may create vulnerability to psychiatric disorders later in life. Neurotensin's dual role in both acute modulation of GABA release and long-term regulation of GABAergic circuit development highlights its fundamental importance in maintaining inhibitory balance within neural networks disrupted in addiction.

Properties

CAS Number

55508-42-4

Product Name

Neurotensin

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C78H121N21O20

Molecular Weight

1672.9 g/mol

InChI

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1

InChI Key

PCJGZPGTCUMMOT-ISULXFBGSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Synonyms

Neurotensin

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.